2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-Allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features an imidazole ring substituted with an allyl group and a nitrophenyl group, connected via a thioether linkage to an acetamide moiety bearing a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with p-tolyl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole or acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The nitrophenyl group, in particular, is known for its bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. The imidazole ring is a common motif in many drugs, suggesting that this compound could serve as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could be involved in electron transfer reactions, while the imidazole ring could participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar structure but lacks the nitro group, which could result in different reactivity and bioactivity.
2-((1-Allyl-5-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: Similar but with the nitro group in a different position, potentially affecting its chemical and biological properties.
Uniqueness
The presence of the nitrophenyl group in the 3-position of the imidazole ring in 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide makes it unique compared to its analogs. This structural feature could impart distinct electronic properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-11-24-19(16-5-4-6-18(12-16)25(27)28)13-22-21(24)29-14-20(26)23-17-9-7-15(2)8-10-17/h3-10,12-13H,1,11,14H2,2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGXPODXOWCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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